molecular formula C11H8ClN B1596924 3-Chloro-4-phenylpyridine CAS No. 90732-01-7

3-Chloro-4-phenylpyridine

Cat. No. B1596924
CAS RN: 90732-01-7
M. Wt: 189.64 g/mol
InChI Key: FVAFHXOWOYVPIV-UHFFFAOYSA-N
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Description

3-Chloro-4-phenylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines . It has a molecular formula of C11H8ClN .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-phenylpyridine can be analyzed using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The crystal and molecular structure can be determined from single-crystal X-ray diffraction data .


Physical And Chemical Properties Analysis

3-Chloro-4-phenylpyridine is a liquid with a yellow to pale yellow color . It has a boiling point of 271.2 ºC at 760mmHg and a density of 1.186g/cm3 .

Scientific Research Applications

1. Metal Complex Synthesis

  • 3-Chloro-4-phenylpyridine has been utilized in synthesizing metal complexes. For example, it has been involved in creating platinum(III) dimers with chloro ligands in equatorial sites. These complexes exhibit unique structural and electronic properties relevant to catalysis and material science (Yamaguchi et al., 2004).

2. Synthesis of Herbicidal Compounds

  • Phenylpyridines, like 3-Chloro-4-phenylpyridine, have been synthesized for their herbicidal activities. They are highly effective against various broadleaf and grass weed species and act by inhibiting specific biological pathways (Schäfer et al., 2003).

3. Photophysical Studies

  • In photophysical studies, compounds like 3-Chloro-4-phenylpyridine are often used to synthesize ligands for iridium(III) complexes. These complexes demonstrate interesting photophysical properties, such as reverse saturable absorption, making them potential candidates for nonlinear optical materials (Li et al., 2013).

4. Fluorescence Imaging

  • Derivatives of phenylpyridine have been used to create thiol-reactive luminophores for fluorescence microscopy. They exhibit specific targeting to biological entities like mitochondria, highlighting their potential in bioimaging applications (Amoroso et al., 2008).

5. Synthesis of Chemosensors

  • 3-Chloro-4-phenylpyridine and its derivatives have been employed in synthesizing novel fluorescent chemosensors. These sensors are highly sensitive and selective, particularly for detecting specific metal ions, demonstrating their utility in environmental and analytical chemistry (Chalmardi et al., 2017).

Future Directions

One study suggests that phenylpyridine moiety-containing pyrazole derivatives, which are similar to 3-Chloro-4-phenylpyridine, could be further optimized as herbicide candidates to control various weeds . Another study discusses the synthesis of novel α-Trifluoroanisole derivatives containing phenylpyridine moieties with herbicidal activity . These studies indicate potential future directions in the development and application of 3-Chloro-4-phenylpyridine and similar compounds.

properties

IUPAC Name

3-chloro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAFHXOWOYVPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376584
Record name 3-chloro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-phenylpyridine

CAS RN

90732-01-7
Record name 3-chloro-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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